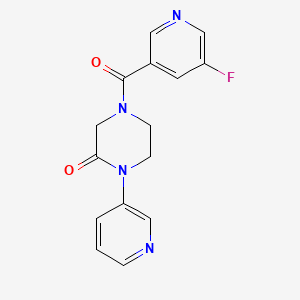

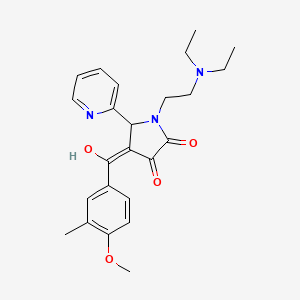

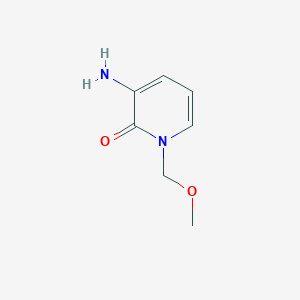

![molecular formula C20H15N3O2 B2704812 2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide CAS No. 1424355-48-5](/img/structure/B2704812.png)

2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide” is a complex organic compound. It is a derivative of furo[3,2-c]pyridine . The compound is likely to have a complex structure due to the presence of multiple functional groups including a cyano group, a furan ring, a pyridine ring, and an amide group.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, some [3,2 -c ]pyridine derivatives were synthesized from furan-2-carbaldehyde under the Perkin’s conditions . The obtained acid was converted to the corresponding azide, which was then cyclized to give furo[3,2- c ]pyridin-4(5 H )-one . The reaction of pyridone with phosphorus oxychloride rendered the chloroderivative, which was treated in the condition of Suzuki coupling reaction with boronic acid to give 4-phenylfuro[3,2- c ]pyridine .Chemical Reactions Analysis

The compound is likely to undergo a variety of chemical reactions due to the presence of multiple reactive groups. For instance, the cyano group can undergo reactions such as hydrolysis, reduction, and nucleophilic addition. The furan ring can undergo electrophilic aromatic substitution reactions, and the amide group can participate in reactions such as hydrolysis and condensation .科学的研究の応用

Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For example, Strizhenko et al. (2020) demonstrated the use of related cyano and furan compounds in the synthesis of polyfunctional enaminonitriles, precursors to pyrazoles and annulated derivatives of furazano[3,4-b]pyridines and furazano[3,4-b]pyrimidines (Strizhenko, Vasil’ev, Suponitsky, & Sheremetev, 2020). These compounds have potential applications in material science and pharmaceutical development.

Imaging of Microglia

Another significant application is in the imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), as demonstrated by Horti et al. (2019). They developed a PET radiotracer specific for CSF1R, a microglia-specific marker, which can be used for imaging reactive microglia and disease-associated microglia contributing to neuroinflammation in vivo (Horti et al., 2019). This application is critical for understanding neuroinflammation's role in various neuropsychiatric disorders.

Chemical Transformations and Reactions

The chemical versatility of compounds similar to "2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide" allows for their use in diverse chemical reactions. Shiotani and Taniguchi (1996) explored the cyanation, chlorination, and nitration of furo[3,2-b]pyridine N-oxide, demonstrating the compound's utility in generating derivatives with potential biological activity (Shiotani & Taniguchi, 1996).

Potential Antiprotozoal Agents

Compounds containing furan and pyridine units have been studied for their antiprotozoal properties. For instance, Ismail et al. (2004) synthesized derivatives showing strong DNA affinities and in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

将来の方向性

The future directions for research on “2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide” could include further exploration of its synthesis, characterization, and potential applications. Given the antimicrobial activity of similar compounds , it could be interesting to investigate the biological activity of this compound. Further studies could also explore its potential uses in various fields such as medicinal chemistry, materials science, and chemical biology.

特性

IUPAC Name |

2-cyano-3-(furan-2-yl)-N-[(4-pyridin-3-ylphenyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2/c21-12-18(11-19-4-2-10-25-19)20(24)23-13-15-5-7-16(8-6-15)17-3-1-9-22-14-17/h1-11,14H,13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUQVVAJSRSYBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)CNC(=O)C(=CC3=CC=CO3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

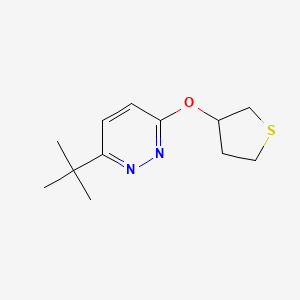

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2704731.png)

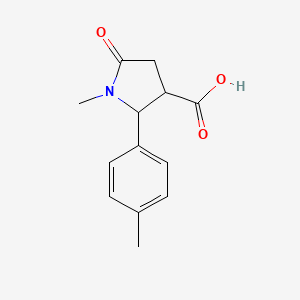

![N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2704739.png)

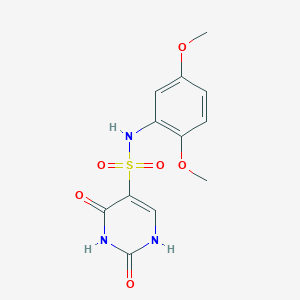

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2704743.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2704748.png)

![5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2704752.png)